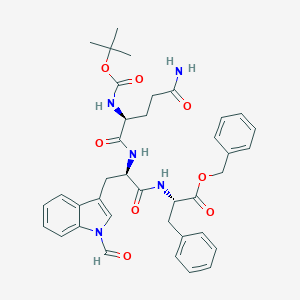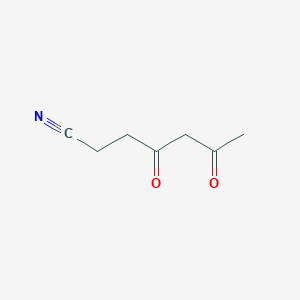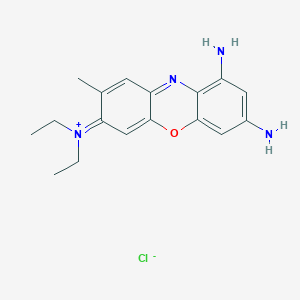
N-Octylzinc bromide
Übersicht
Beschreibung
N-Octylzinc bromide is an organozinc compound with the chemical formula C8H17ZnBr. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Octylzinc bromide can be synthesized through the reaction of octyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically involves the activation of zinc metal using a catalyst like 1,2-dibromoethane and trimethylsilyl chloride. The process can be summarized as follows: [ \text{C8H17Br} + \text{Zn} \rightarrow \text{C8H17ZnBr} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent quality and yield of the product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: N-Octylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bonded alkyl group is transferred to an electrophile.
Addition Reactions: It can add to carbonyl compounds, forming alcohols after hydrolysis.
Coupling Reactions: It is used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Addition to Carbonyl Compounds: Reagents include aldehydes or ketones, and the reaction is often carried out in the presence of a Lewis acid catalyst.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used under inert atmosphere conditions.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Alkylated Products: Resulting from nucleophilic substitution reactions.
Coupled Products: Formed in cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
N-Octylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Material Science: Utilized in the preparation of novel materials with specific properties.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Wirkmechanismus
The mechanism of action of N-Octylzinc bromide involves the transfer of the octyl group to an electrophile. The zinc atom acts as a Lewis acid, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
- N-Butylzinc Bromide
- N-Hexylzinc Bromide
- N-Decylzinc Bromide
Comparison: N-Octylzinc bromide is unique due to its specific alkyl chain length, which can influence its reactivity and solubility in various solvents. Compared to shorter-chain analogs like N-Butylzinc bromide, this compound may exhibit different reactivity patterns and selectivity in organic reactions. Its longer alkyl chain can also impact the physical properties of the resulting products, making it suitable for specific applications in material science and pharmaceuticals.
Eigenschaften
IUPAC Name |
bromozinc(1+);octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWWBFIVWRIFIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















